![molecular formula C11H13N3OS B12906896 5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87410-81-9](/img/structure/B12906896.png)
5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methoxybenzyl chloride with N-methylthiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the thiadiazole ring or the methoxybenzyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the thiadiazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine or 4-methoxybenzyl alcohol.
Substitution: Formation of various substituted thiadiazoles depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, it is studied for its potential antimicrobial and antifungal properties. The presence of the thiadiazole ring is known to contribute to its biological activity.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Methoxybenzyl alcohol: A related compound with similar structural features but different chemical properties.
N-methyl-1,3,4-thiadiazol-2-amine: A simpler thiadiazole compound without the methoxybenzyl group.
Uniqueness: 5-(4-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both the methoxybenzyl group and the thiadiazole ring. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds. The methoxybenzyl group can enhance its solubility and reactivity, while the thiadiazole ring contributes to its biological activity.
Properties
CAS No. |
87410-81-9 |
|---|---|
Molecular Formula |
C11H13N3OS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3OS/c1-12-11-14-13-10(16-11)7-8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
ZSRBJIUPQKAWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



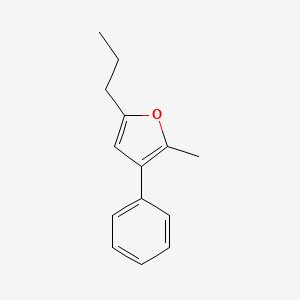
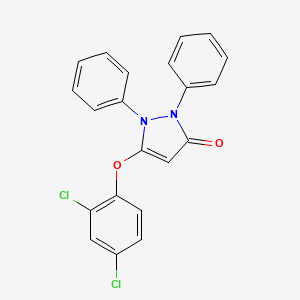

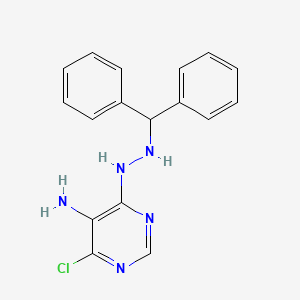

![3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B12906852.png)
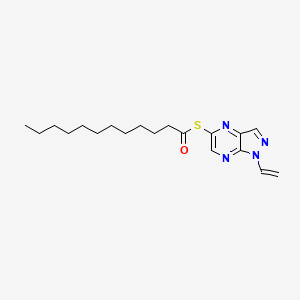
![5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12906874.png)
![N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide](/img/structure/B12906876.png)
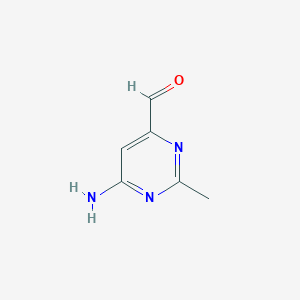
![4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12906889.png)
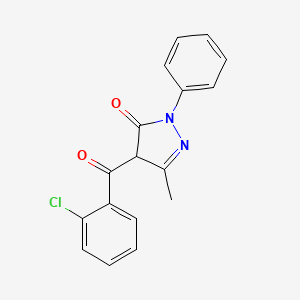
![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
